molecular formula C23H24N4O4 B14909999 N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide

N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B14909999
M. Wt: 420.5 g/mol
InChI Key: KERRXAFBWBNNLD-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound characterized by the presence of multiple pyrrolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-oxopyrrolidine derivatives with appropriate amines and benzoyl chloride derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or benzamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-pyrrolidinyl acetic acid
  • 2-Oxo-1-pyrrolidinyl acetaldehyde
  • N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple pyrrolidinone groups and the presence of both amine and benzamide functionalities make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]ethyl]-4-(2-oxopyrrolidin-1-yl)benzamide

InChI

InChI=1S/C23H24N4O4/c28-20(25-17-4-1-5-19(14-17)27-13-3-7-22(27)30)15-24-23(31)16-8-10-18(11-9-16)26-12-2-6-21(26)29/h1,4-5,8-11,14H,2-3,6-7,12-13,15H2,(H,24,31)(H,25,28)

InChI Key

KERRXAFBWBNNLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)N4CCCC4=O

Origin of Product

United States

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